1-(6-Quinolyl)-2-pyrrolidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-quinolin-6-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-4-2-8-15(13)11-5-6-12-10(9-11)3-1-7-14-12/h1,3,5-7,9H,2,4,8H2 |
InChI Key |
INZNGSLEFKEOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 6 Quinolyl 2 Pyrrolidinone
Strategic Approaches for the Chemical Synthesis of 1-(6-Quinolyl)-2-pyrrolidinone
The formation of the C-N bond between the quinoline (B57606) and pyrrolidinone rings is the key step in the synthesis of this compound. Strategies generally involve either building the pyrrolidinone ring onto a pre-existing 6-aminoquinoline (B144246) or, more commonly, coupling a quinoline precursor with a 2-pyrrolidinone (B116388) molecule.
Multi-step Synthesis Pathways and Reaction Conditions
Traditional methods for the synthesis of N-aryl lactams have relied on classical condensation reactions and copper-catalyzed couplings.
One plausible multi-step pathway involves the reaction of aminoquinolines with unsaturated dicarboxylic acids. For instance, the synthesis of 1-quinolyl-4-carboxy-2-pyrrolidinones has been achieved by reacting aminoquinolines with itaconic acid. researchgate.net This suggests a potential route to a carboxylated analog of the target compound starting from 6-aminoquinoline, which could then potentially be decarboxylated.
A more direct and historically significant approach is the Ullmann condensation . This copper-promoted reaction involves the coupling of an aryl halide with an amine or amide. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would typically involve the reaction of a 6-haloquinoline (e.g., 6-bromoquinoline (B19933) or 6-iodoquinoline) with 2-pyrrolidinone. Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and a stoichiometric amount of a copper catalyst. wikipedia.orgmagtech.com.cn
Another classical named reaction, the Goldberg reaction , is a variation of the Ullmann condensation specifically for forming C-N bonds with amides. wikipedia.org A typical Goldberg reaction might use copper(I) iodide as the catalyst in the presence of a base like potassium carbonate. wikipedia.orgresearchgate.net
| Reaction Name | Starting Materials | Key Reagents & Conditions | Characteristics | Citations |
| Itaconic Acid Reaction | 6-Aminoquinoline, Itaconic Acid | Thermal condensation | Forms a carboxylated pyrrolidinone ring on the quinoline. | researchgate.net |
| Ullmann Condensation | 6-Haloquinoline, 2-Pyrrolidinone | Copper catalyst (e.g., Cu powder, CuI), High temperature (>200°C), Polar solvent (NMP, DMF) | Classic method, often requires harsh conditions and stoichiometric copper. | wikipedia.orgorganic-chemistry.org |
| Goldberg Reaction | 6-Haloquinoline, 2-Pyrrolidinone | CuI catalyst, Base (e.g., K₃PO₄, K₂CO₃), High temperature | A specific type of Ullmann reaction for amides; can be more efficient. | wikipedia.orgresearchgate.net |
Exploration of Novel Synthetic Routes
Modern organic synthesis has seen the development of more efficient and milder catalytic systems for C-N bond formation, which represent novel and often preferred routes to compounds like this compound.
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for constructing aryl C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction uses various phosphine (B1218219) ligands to couple aryl halides or triflates with amines or amides under significantly milder conditions than the Ullmann reaction. wikipedia.orgsyr.educatalysis.blog The reaction typically employs a palladium(0) or palladium(II) precatalyst, a sterically hindered phosphine ligand (e.g., BINAP, XPhos), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). wikipedia.orgsyr.edu This methodology is highly tolerant of various functional groups, making it a superior choice for complex molecule synthesis. catalysis.blog
A modern alternative to traditional Ullmann coupling is the use of copper-catalyzed N-arylation with arylboronic acids . This approach couples a lactam with an arylboronic acid in the presence of a copper catalyst. organic-chemistry.org An oxidative copper-catalyzed method has been developed that allows for the N-arylation of various lactams, including 2-pyrrolidinone, with arylboronic acids in good yields without the need for additional ligands or bases. organic-chemistry.org This would involve reacting quinoline-6-boronic acid with 2-pyrrolidinone.
More recently, visible-light photoredox catalysis has emerged as a powerful technique for direct N-arylation. This method uses a photocatalyst that, upon irradiation with visible light, generates N-centered radicals from lactams, enabling their direct coupling with (hetero)arenes. nih.govuni-regensburg.de This approach offers exceptionally mild reaction conditions and is often suitable for late-stage functionalization. uni-regensburg.de
| Synthetic Route | Catalyst System | Key Reagents & Conditions | Advantages | Citations |
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP) | Base (e.g., NaOtBu, Cs₂CO₃), Organic solvent (e.g., Toluene (B28343), Dioxane), Moderate temperature | High yields, broad substrate scope, high functional group tolerance, mild conditions. | wikipedia.orgsyr.educatalysis.blog |
| Cu-Catalyzed Arylation | Copper catalyst (e.g., CuI) | Quinoline-6-boronic acid, Oxidant (e.g., TBHP), DMSO solvent, 60°C | Ligand-free and base-free conditions, rapid reaction times. | organic-chemistry.org |
| Photoredox Catalysis | Photocatalyst (e.g., organic dye) | (Hetero)aryl partner, Visible light source, Room temperature | Extremely mild conditions, suitable for complex molecules, metal-free options. | nih.govuni-regensburg.de |
Derivatization and Analog Development of the this compound Core
Developing analogs of this compound involves introducing substituents on either the quinoline ring or the pyrrolidinone moiety. This is typically achieved by using pre-functionalized starting materials before the key C-N coupling step.
Synthesis of Substituted Quinoline and Pyrrolidinone Moieties
A wide variety of substituted quinolines can be synthesized through established name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgnih.gov For more targeted functionalization, modern methods can be employed. For example, chloroquinolines can be functionalized via magnesiation followed by trapping with various electrophiles to introduce new groups onto the quinoline ring. acs.org This allows for the preparation of a library of substituted 6-haloquinolines ready for coupling.
Similarly, the pyrrolidinone ring can be functionalized prior to N-arylation. The pyrrolidine (B122466) scaffold is a versatile building block in drug discovery, and numerous methods exist for its synthesis and derivatization. nih.gov For instance, highly functionalized 2-pyrrolidinones can be constructed via N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions. rsc.org Other powerful methods include 1,3-dipolar cycloadditions to build the ring with specific stereochemistry and substitution patterns. nih.gov The nitrogen atom of the pyrrolidine ring is a key site for substitution, and its basicity can be tuned by substituents at the C-2 position. nih.gov
| Moiety to be Substituted | Synthetic Strategy Example | Description | Citations |
| Quinoline Ring | Magnesiation of Chloroquinolines | Treatment of a chloroquinoline with a magnesium-based reagent creates a nucleophilic intermediate that can react with various electrophiles to install functional groups. | acs.org |
| Quinoline Ring | Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. | nih.gov |
| Pyrrolidinone Ring | NHC-Catalyzed Radical Cyclization | An N-heterocyclic carbene catalyzes the formation of a functionalized 2-pyrrolidinone from an aldehyde and an α-bromo-N-cinnamylamide. | rsc.org |
| Pyrrolidinone Ring | 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene dipolarophile to construct the five-membered pyrrolidinone ring with high stereocontrol. | nih.gov |
Linker Chemistry and Structural Hybridization Strategies
The this compound scaffold can serve as a core for creating more complex hybrid molecules. Functional groups introduced onto either ring system can act as handles for attaching linkers or other pharmacophores.
A prominent example of the quinoline moiety being used in linker chemistry is the derivatizing agent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) . waters.comnih.govnih.gov In this reagent, a 6-aminoquinoline is converted into a highly reactive N-hydroxysuccinimidyl (NHS) carbamate. waters.com This AQC reagent readily reacts with primary and secondary amines, such as those in amino acids, to form stable, highly fluorescent urea (B33335) derivatives. nih.govnih.gov While the purpose of AQC is analytical labeling, its structure exemplifies how the 6-position of quinoline can be functionalized to create a reactive handle for covalent attachment to other molecules, demonstrating a clear strategy for structural hybridization.
Advanced Synthetic Techniques and Methodological Innovations
To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and continuous flow chemistry are increasingly being applied.
Microwave-assisted synthesis has been shown to dramatically accelerate a wide range of organic reactions, including the synthesis of N-heterocycles. chim.itnih.gov Ullmann-type reactions and the synthesis of various lactams have been successfully performed under microwave irradiation, leading to significant reductions in reaction time (from hours to minutes) and often improved product yields. scielo.bracs.orgcem.com This technology is highly applicable to the N-arylation step required to form this compound.
Continuous flow chemistry , where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over batch processing, including enhanced safety, better heat transfer, and improved scalability. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of quinoline derivatives, including through classic named reactions like the Doebner-Miller reaction. iipseries.orgresearchgate.net Furthermore, photochemical reactions for the N-arylation of lactams have been shown to be easily scalable under continuous flow conditions, making it a highly suitable technology for the large-scale production of compounds like this compound. nih.govuni-regensburg.de
Catalytic Reactions in Quinoline-Pyrrolidinone Formation
The formation of the aryl C-N bond in this compound is typically achieved through well-established catalytic cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide powerful tools for the synthesis of N-aryl lactams.
Ullmann Condensation:
The Ullmann condensation is a classic copper-catalyzed reaction used to form C-N bonds. wikipedia.org In the context of synthesizing this compound, this would involve the coupling of a 6-haloquinoline (typically 6-bromo- or 6-iodoquinoline) with 2-pyrrolidinone in the presence of a copper catalyst and a base. wikipedia.orgiitk.ac.in Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often exceeding 200°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The copper source can be copper metal itself, often activated, or copper(I) salts like CuI. wikipedia.orgiitk.ac.in
Modern advancements in the Ullmann-type reactions have introduced the use of ligands to facilitate the catalytic cycle, allowing for milder reaction conditions and improved yields. organic-chemistry.orggoogle.com For the synthesis of N-aryl amides and lactams, ligands such as diamines or phenanthroline can be employed to stabilize the copper catalyst and enhance its reactivity. wikipedia.orgnih.gov
Table 1: Representative Conditions for Ullmann Condensation
| Parameter | Condition | Rationale / Reference |
| Aryl Halide | 6-Iodoquinoline or 6-Bromoquinoline | Aryl iodides are generally more reactive than bromides in Ullmann couplings. wikipedia.org |
| Amide | 2-Pyrrolidinone | The nucleophile that forms the C-N bond with the quinoline ring. |
| Catalyst | CuI, Cu powder | Common copper sources for Ullmann reactions. wikipedia.orgiitk.ac.in |
| Ligand | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA) | Ligands can accelerate the reaction and allow for lower temperatures. wikipedia.orggoogle.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to deprotonate the 2-pyrrolidinone. |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically used. wikipedia.org |
| Temperature | 100-210 °C | Traditional methods require high temperatures, while modern ligand-accelerated systems can operate at lower temperatures. wikipedia.orggoogle.com |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a more recent and often more versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has largely superseded the Ullmann condensation for many applications due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions. nih.govwikipedia.org
The synthesis of this compound via Buchwald-Hartwig amination would involve reacting 6-haloquinoline (chloro-, bromo-, or iodoquinoline) with 2-pyrrolidinone. wikipedia.org The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. tcichemicals.com The key to the success of the Buchwald-Hartwig amination lies in the use of specialized phosphine ligands that stabilize the palladium center and facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org Sterically hindered and electron-rich phosphine ligands, such as XPhos, are commonly employed. tcichemicals.com
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Reference |
| Aryl Halide | 6-Chloroquinoline, 6-Bromoquinoline | This reaction is often effective even with less reactive aryl chlorides. tcichemicals.com |
| Amide | 2-Pyrrolidinone | The nucleophilic coupling partner. |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium precatalysts. tcichemicals.com |
| Ligand | XPhos, BINAP, dppf | Bulky, electron-rich phosphine ligands are crucial for catalytic activity. wikipedia.orgtcichemicals.com |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. tcichemicals.com |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are used. tcichemicals.com |
| Temperature | 80-120 °C | Generally milder conditions compared to the Ullmann reaction. wikipedia.org |
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirmps.org These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign manufacturing processes. nih.govmdpi.com
Key Green Chemistry Considerations:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijirmps.org Catalytic reactions like the Buchwald-Hartwig amination and Ullmann condensation are inherently more atom-economical than stoichiometric methods as the catalyst is used in small amounts. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small quantities and can be recycled, reducing waste. acs.org The development of highly active catalysts for the C-N coupling allows for lower catalyst loadings, which is both economically and environmentally beneficial. nih.gov
Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. Traditional solvents used in these coupling reactions, such as DMF and NMP, are under scrutiny due to their toxicity. Research efforts are directed towards finding greener alternatives. For instance, solvents like benzotrifluoride (B45747) (BTF) have been shown to be effective replacements for toluene in some Buchwald-Hartwig reactions, offering better microwave absorbance for energy-efficient heating. organic-chemistry.org The use of supercritical fluids like scCO₂ is also an emerging green alternative. mdpi.com
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. acs.org The development of catalysts that operate at lower temperatures reduces energy consumption. google.com Microwave-assisted synthesis has also emerged as an energy-efficient method, often leading to significantly shorter reaction times and higher yields. mdpi.comorganic-chemistry.org
Reducing Derivatives: Green chemistry encourages the avoidance of unnecessary derivatization steps, such as the use of protecting groups, as this reduces the number of synthetic steps and the amount of waste generated. acs.org The direct coupling of 6-haloquinoline with 2-pyrrolidinone, if successful, aligns with this principle by avoiding protection and deprotection steps.
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Optimizing reaction conditions to maximize yield and minimize by-product formation. ijirmps.org |
| Atom Economy | Utilizing catalytic cross-coupling reactions (Ullmann, Buchwald-Hartwig) over stoichiometric methods. acs.org |
| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like DMF with greener alternatives such as anisole (B1667542) or cyclopentyl methyl ether (CPME). |
| Designing Safer Chemicals | This principle is more related to the final product's properties. |
| Safer Solvents and Auxiliaries | Exploring reactions in water or bio-based solvents, or solvent-free conditions. mdpi.com |
| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption; using catalysts that function at ambient temperatures. acs.orgorganic-chemistry.org |
| Use of Renewable Feedstocks | While challenging for this specific synthesis, future research could explore bio-derived starting materials. acs.org |
| Reduce Derivatives | Using a direct coupling strategy that avoids the need for protecting groups on the quinoline or pyrrolidinone rings. acs.org |
| Catalysis | Developing more efficient and recyclable catalysts (e.g., heterogeneous catalysts) to reduce catalyst loading and waste. acs.org |
By integrating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.
Pharmacological Research and Biological Activity Investigations
In Vitro Pharmacological Characterization Methodologies
The initial assessment of a compound's pharmacological profile is typically conducted through a battery of in vitro assays. These assays are designed to evaluate the compound's effects on cellular processes and its interactions with specific molecular targets.
Enzyme and Receptor Interaction Studies
To identify the direct molecular targets of 1-(6-Quinolyl)-2-pyrrolidinone, enzyme and receptor interaction studies are conducted. These assays are crucial for understanding the compound's mechanism of action at a molecular level.
Enzyme inhibition assays are performed to determine if the compound can inhibit the activity of specific enzymes that are often implicated in disease, such as kinases or proteases. google.com These assays typically involve incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a common metric for potency.
Receptor binding assays are used to determine if the compound binds to a specific receptor. nih.gov These assays often use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand from the receptor is measured, and the binding affinity (Ki) can be calculated.
Antimicrobial and Antiviral Activity Evaluation
The quinoline (B57606) scaffold is a well-established pharmacophore in antimicrobial and antiviral drug discovery, with notable examples including the fluoroquinolone antibiotics and the antimalarial drug chloroquine. nih.gov The pyrrolidinone ring is also found in various compounds with demonstrated biological activities. nih.gov
The primary method for assessing a compound's antibacterial potential is through bacterial growth inhibition assays. These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. This is typically done using broth microdilution or agar (B569324) dilution methods, where various concentrations of the compound are incubated with a standardized inoculum of the test bacterium. jst.go.jp
While numerous quinoline and pyrrolidinone derivatives have been screened for antibacterial activity, with some showing potent effects, there is no specific data available in the scientific literature regarding the MIC of this compound against any bacterial strain. mdpi.comd-nb.infonih.gov
Screening for antiviral activity involves cell-based assays that measure the ability of a compound to inhibit the replication of a virus. nih.govnih.gov Common methods include:
Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage (cytopathic effect) to infected cells. Antiviral compounds can protect the cells from this damage, and the extent of protection can be quantified.
Plaque Reduction Assays: For viruses that form plaques (localized areas of cell death) in a cell monolayer, the number and size of these plaques can be measured in the presence and absence of the test compound. A reduction in plaque formation indicates antiviral activity.
Reporter Gene Assays: Genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) can be used. Antiviral activity is then measured as a decrease in the reporter signal.
Although the quinoline nucleus is a component of some marketed antiviral drugs, there are no published reports detailing the evaluation of this compound in any viral replication inhibition assays. nih.gov
The quinoline ring is a cornerstone of antimalarial drug discovery. Evaluation of antiparasitic efficacy, particularly against Plasmodium falciparum (the parasite that causes malaria), is often a key part of the pharmacological workup for novel quinoline derivatives. In vitro assays typically involve culturing the parasite in human red blood cells and measuring the inhibition of parasite growth in the presence of the test compound, often using methods that quantify parasitic DNA or enzymatic activity.
Despite the well-established antiparasitic potential of the quinoline class, there is no publicly available data on the in vitro or in vivo antiparasitic efficacy of this compound.
In Vivo Preclinical Research Models for Efficacy Evaluation
The investigation of a novel chemical entity's therapeutic potential relies heavily on in vivo preclinical models. upenn.edu These models are essential for bridging the gap between in vitro activity and human clinical trials, providing critical data on efficacy within a complex biological system. nih.gov The choice of an appropriate animal model is paramount and is dictated by the specific disease being studied and the compound's hypothesized mechanism of action. mdpi.com
Selection and Characterization of Relevant Animal Models for Disease States
The selection of an animal model is a critical step in preclinical research, aiming to replicate key aspects of a human disease. upenn.edu Rodent models, particularly mice and rats, are frequently used due to their genetic similarity to humans, relatively short life cycles, and the availability of established disease induction techniques. dovepress.com
For a compound like this compound, which contains motifs associated with a broad range of biological activities, a variety of animal models would be relevant. ontosight.airesearchgate.net The choice would be guided by initial in vitro screening data suggesting a potential therapeutic area.
Oncological Research: Genetically engineered mouse models (GEMMs) and xenograft models are the most common. dovepress.com GEMMs develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development. mdpi.com Xenograft models involve implanting human cancer cells into immunodeficient mice, allowing for the direct assessment of a compound's effect on human tumors. dovepress.com
Infectious Disease Research: Murine models of bacterial and viral infections are standard. nih.gov These models involve challenging the animals with a pathogen to induce a specific infection, such as systemic (sepsis), pulmonary (pneumonia), or urinary tract infections. nih.gov The model chosen would depend on the spectrum of activity observed in in vitro antimicrobial assays.
Neurological Disease Research: A wide array of animal models exists to study neurodegenerative diseases. For instance, the rotenone-induced rat model is used for Parkinson's disease, as rotenone (B1679576) administration mimics the mitochondrial dysfunction observed in the human condition. nih.gov For stroke research, models involving middle cerebral artery occlusion (MCAO) are common to simulate ischemic brain injury. nih.gov
Inflammatory and Autoimmune Disease Research: Models that simulate acute or chronic inflammation are widely used. The carrageenan-induced paw edema model in rats is a classic for acute inflammation. criver.com For autoimmune diseases like rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice or rats is a gold standard, as it shares many pathological features with the human disease. nih.gov
Methodologies for Assessing Efficacy in Specific Disease Models
Once a relevant animal model is selected, specific methodologies are employed to assess the efficacy of the test compound.
In oncological models, the primary efficacy endpoints are typically the inhibition of tumor growth, reduction in tumor volume, and improvement in survival.
For a quinoline derivative, given that some have shown anticancer potential, these models are highly relevant. ontosight.ai For example, the quinoline methanol (B129727) derivative Vacquinol-1 has been investigated for its potential against glioblastoma. nih.gov In a study using a mouse model of glioblastoma, the efficacy of Vacquinol-1 would be assessed by monitoring tumor size via imaging techniques and observing the survival rates of the treated animals compared to a control group. nih.gov Another approach involves the use of cell lines like HeLa and PC-3 in xenograft models to evaluate the in vivo anticancer effects of compounds like 2-pyrrolidinone (B116388). nih.gov
Table 1: Illustrative Efficacy Assessment in Oncological Models
| Compound Class | Animal Model | Efficacy Parameters | Potential Findings |
|---|---|---|---|
| Quinoline Derivatives | Glioblastoma Mouse Xenograft | Tumor volume, Survival Rate | Reduction in tumor growth and increased survival time. nih.gov |
| Pyrrolidinone Derivatives | Human Cancer Cell Line Xenograft | Tumor Size, Apoptosis Induction | Cytotoxicity and cell cycle arrest in cancer cells. nih.gov |
Quinolones are a well-established class of antibacterial agents. nih.gov Therefore, evaluating a novel quinoline-containing compound like this compound in infectious disease models would be a logical step. The efficacy is primarily measured by the reduction in bacterial load in various organs and the survival rate of the infected animals.
A pertinent example is the study of T-3761, a quinolone derivative, which was evaluated in murine models of systemic, pulmonary, and urinary tract infections. nih.gov The methodologies involved infecting mice with various bacterial strains, including resistant ones, and then administering the compound. Efficacy was determined by calculating the 50% effective dose (ED₅₀) based on survival rates and by measuring the bacterial count (colony-forming units) in blood, lungs, and kidneys. nih.gov
Table 2: Illustrative Efficacy Assessment in Infectious Disease Models
| Compound | Animal Model | Pathogen Examples | Efficacy Parameters |
|---|---|---|---|
| T-3761 | Mouse systemic, pulmonary, and urinary tract infection models | Staphylococcus aureus, Serratia marcescens, Pseudomonas aeruginosa | Survival Rate (ED₅₀), Bacterial load in tissues. nih.gov |
Both quinoline and pyrrolidinone scaffolds are found in compounds with neuroprotective properties. researchgate.netnih.gov For instance, pyrroloquinoline quinone (PQQ), although structurally different, has been studied for its neuroprotective effects in a rat model of Parkinson's disease. nih.gov In this model, rats were treated with the neurotoxin rotenone. The efficacy of PQQ was assessed through behavioral tests (e.g., apomorphine-induced rotations) to measure motor deficits and through post-mortem histological analysis of the brain to quantify neuronal loss and assess markers of oxidative stress. nih.gov Similarly, in a rat model of stroke using middle cerebral artery occlusion, lithium, a simple ion, has been shown to reduce infarct volume and improve neurological deficits. nih.gov
Table 3: Illustrative Efficacy Assessment in Neurological Disease Models
| Compound | Animal Model | Disease | Efficacy Parameters |
|---|---|---|---|
| Pyrroloquinoline quinone (PQQ) | Rotenone-induced Rat Model | Parkinson's Disease | Behavioral tests (rotational behavior), Neuronal loss, Oxidative stress markers. nih.gov |
| Lithium | Middle Cerebral Artery Occlusion (MCAO) Rat Model | Stroke | Infarct volume, Neurological deficit scores. nih.gov |
Derivatives of quinoline have demonstrated anti-inflammatory activity in vivo. nih.govresearchgate.net A compound like this compound could be evaluated in models of inflammation and autoimmunity. nih.gov In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, a novel quinoline-pyrazole derivative was assessed for its anti-inflammatory effects. nih.gov Efficacy was determined by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in lung tissue and bronchoalveolar lavage fluid, as well as by histological examination of immune cell infiltration. nih.gov In another example, pyrimido[4,5-b]quinolin-4-ones showed significant anti-inflammatory effects in a paw edema model. researchgate.net
Table 4: Illustrative Efficacy Assessment in Inflammatory Disease Models
| Compound Class | Animal Model | Efficacy Parameters | Potential Findings |
|---|---|---|---|
| Quinoline-pyrazole derivative | LPS-induced Acute Lung Injury (Mouse) | Pro-inflammatory cytokine levels (TNF-α, IL-6), Immune cell infiltration | Significant reduction in inflammatory markers and cellular infiltration. nih.gov |
| Pyrimido[4,5-b]quinolin-4-ones | Carrageenan-induced Paw Edema (Rat) | Paw volume reduction | Inhibition of edema comparable to standard anti-inflammatory drugs. researchgate.net |
Mechanistic Elucidation of Biological Actions
The true therapeutic potential of any compound lies in understanding its mechanism of action—how it interacts with biological systems at a molecular and cellular level. For this compound, this remains an area ripe for investigation. The following sections outline the established methodologies that would be crucial in elucidating its biological functions.
Molecular Target Identification and Validation Approaches
A critical first step in understanding a compound's activity is to identify its molecular target(s) within the cell.
Modern "omics" technologies offer powerful tools for unbiasedly identifying the molecular targets of novel compounds.
Proteomic Profiling: This approach would involve treating cells or tissues with this compound and then analyzing changes in the proteome—the entire set of proteins. Techniques like mass spectrometry-based proteomics could reveal which proteins directly bind to the compound or whose expression levels are significantly altered in its presence. This can provide initial clues about the pathways and processes affected.
Metabolomic Profiling: By analyzing the complete set of small-molecule metabolites in a biological system after exposure to the compound, researchers can gain insights into its effects on metabolic pathways. A significant shift in specific metabolites could point towards the inhibition or activation of key enzymes, which could be the primary targets of this compound.
At present, there is no publicly available proteomic or metabolomic data specifically for this compound.
Once potential targets are identified through profiling methods, their direct interaction with the compound must be validated.
Genetic Confirmation: Techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock down or knock out the expression of a putative target protein. If the cellular effects of the compound are diminished or abolished in the absence of the target protein, it provides strong evidence for a direct interaction.
Biochemical Confirmation: In vitro binding assays are essential to confirm a direct physical interaction between the compound and its target. Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or affinity chromatography followed by mass spectrometry can quantify the binding affinity and kinetics of the interaction. For example, in the study of quinolinyl pyrimidines, researchers utilized biochemical assays to confirm the inhibition of the mycobacterial enzyme NDH-2. nih.govacs.org
Investigation of Intracellular Signaling Pathway Modulation
Many drugs exert their effects by modulating intracellular signaling pathways. Research into related compounds suggests potential avenues of investigation for this compound. For instance, some quinoline derivatives have been shown to act as antagonists for metabotropic glutamate (B1630785) receptor 1 (mGluR1), a key player in neuronal signaling. jst.go.jp A plausible mechanism for a novel quinolinyl pyrrolidinone could involve the modulation of kinase cascades, calcium signaling, or other critical cellular communication networks.
To investigate this, researchers would employ a variety of techniques, including:
Western Blotting: To measure changes in the phosphorylation status of key signaling proteins.
Reporter Gene Assays: To assess the activity of transcription factors that are downstream of specific signaling pathways.
Calcium Imaging: To visualize changes in intracellular calcium concentrations, a common second messenger.
Elucidation of Cellular Responses and Phenotypic Changes
The culmination of molecular and signaling events is the observable change in cellular behavior or phenotype. For related quinoline and pyrrolidinone compounds, a range of cellular responses has been observed, from inhibition of cancer cell proliferation to modulation of inflammatory responses. nih.govfrontiersin.org
For this compound, studies would focus on assessing its impact on:
Cell Viability and Proliferation: Using assays like the MTT or BrdU incorporation assays to determine if the compound is cytotoxic or cytostatic.
Apoptosis and Cell Cycle: Employing techniques like flow cytometry and analysis of apoptotic markers (e.g., caspases) to see if the compound induces programmed cell death or alters cell cycle progression.
Cell Migration and Invasion: Utilizing wound-healing assays or transwell migration assays to assess its potential as an anti-metastatic agent.
Inflammatory Responses: Measuring the production of inflammatory cytokines and other mediators in relevant cell types.
Table 1: Investigational Approaches for this compound
| Research Area | Methodologies | Potential Insights |
| Molecular Target Identification | Proteomic Profiling, Metabolomic Profiling | Unbiased discovery of protein and metabolic targets. |
| Target Validation | Genetic (CRISPR, RNAi), Biochemical (SPR, ITC) | Confirmation of direct target engagement and binding affinity. |
| Signaling Pathway Analysis | Western Blotting, Reporter Assays, Calcium Imaging | Elucidation of modulated intracellular communication networks. |
| Cellular Response Profiling | Cell Viability Assays, Apoptosis Assays, Migration Assays | Characterization of the phenotypic consequences of compound treatment. |
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Studies
Systematic Exploration of Structural Modifications on Biological Activity
The biological profile of quinoline-pyrrolidinone scaffolds is highly dependent on the nature and position of various substituents. Research into related compounds provides a framework for understanding how modifications to the core structure of 1-(6-Quinolyl)-2-pyrrolidinone could modulate its activity.
The quinoline (B57606) ring is a common scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological effect. sci-hub.se In the context of related quinoline derivatives, the position of substituents significantly influences activity. For instance, studies on anticancer agents have shown that methyl substitution at the C-5 position of the quinoline ring can result in more potent activity compared to C-6 substituted derivatives. biointerfaceresearch.com
For quinolone-class antibacterial agents, which share a bicyclic structure with quinolines, substitutions at various positions have been extensively studied. A fluorine atom at the C-6 position, as seen in fluoroquinolones, is characteristic of this class and enhances antibacterial potency. nih.gov Furthermore, substitutions at other positions play crucial roles:
C-5 Position : The addition of a methyl or amino group can increase cytotoxicity. nih.gov
C-7 Position : This position is a primary site for structural modifications aimed at expanding the antibacterial spectrum and improving pharmacokinetics. researchgate.net Typically, a basic amino heterocyclic group is installed here. nih.gov
C-8 Position : A fluoro substitution at C-8 has been shown to increase cytotoxicity compared to an unsubstituted C-8 or an 8-aza (N in place of CH) analogue. nih.gov
In a class of selective androgen receptor modulators based on a 6-(1-pyrrolidine)quinolin-2(1H)-one scaffold, a trifluoromethyl group at the C-4 position of the quinoline ring was integral to their potent anabolic activity. nih.gov These findings underscore the sensitivity of the quinoline core to structural changes, suggesting that even minor modifications to the quinoline part of this compound could have a profound impact on its biological profile.
Table 1: Impact of Quinoline/Quinolone Substitutions on Biological Activity
| Position | Substituent | Observed Effect on Activity | Compound Class Studied | Reference |
|---|---|---|---|---|
| C-4 | Trifluoromethyl (-CF3) | Essential for potent anabolic activity | Selective Androgen Receptor Modulators | nih.gov |
| C-5 | Methyl (-CH3) | More potent anticancer activity than C-6 methyl | Anticancer quinolines | biointerfaceresearch.com |
| C-5 | Methyl (-CH3) or Amino (-NH2) | Increased cytotoxicity | Anticancer quinolones | nih.gov |
| C-6 | Fluorine (-F) | Characteristic for enhanced antibacterial potency | Fluoroquinolones | nih.gov |
| C-7 | Basic amino heterocycle | Improves antibacterial spectrum and pharmacokinetics | Fluoroquinolones | nih.govresearchgate.net |
| C-8 | Fluorine (-F) | Increased cytotoxicity vs. H or N | Anticancer quinolones | nih.gov |
The pyrrolidinone ring, a five-membered lactam, is another key component that offers multiple avenues for structural modification. wikipedia.org The pyrrolidine (B122466) scaffold is prized in drug discovery for its ability to explore three-dimensional space due to the non-planar nature of the sp3-hybridized ring. nih.gov Modifications on this ring are a common strategy to enhance bioactivity. arkat-usa.org
In studies of selective androgen receptor modulators, specific substitutions on the pyrrolidine ring were critical for activity. A lead compound featured a 2-methyl group and a 5-((R)-2,2,2-trifluoro-1-hydroxyethyl) group on the pyrrolidine ring, with the specific stereochemistry (2R, 5R) being essential for its excellent anabolic effects. nih.gov
Research on other pyrrolidine-containing compounds has also highlighted the importance of substitution. For a series of vesicular monoamine transporter 2 (VMAT2) inhibitors, the presence or absence of an N-methyl group on the pyrrolidine ring was clearly deleterious or beneficial depending on the specific analogue, demonstrating the nuanced role of N-substitution. acs.org Direct functionalization of the pyrrolidine ring, for example at the C-3 position, has been achieved through catalytic methods, allowing for the introduction of aryl groups that can significantly alter a compound's properties. acs.org
Table 2: Influence of Pyrrolidinone/Pyrrolidine Ring Modifications on Biological Activity
| Position | Substituent/Modification | Observed Effect on Activity | Compound Class Studied | Reference |
|---|---|---|---|---|
| C-2 and C-5 | (2R)-methyl and (5R)-2,2,2-trifluoro-1-hydroxyethyl | Excellent anabolic activity with reduced prostate effect | Selective Androgen Receptor Modulators | nih.gov |
| N-1 | N-methyl group | Deleterious to potency of VMAT2 inhibition in some analogues | VMAT2 Inhibitors | acs.org |
| C-3 | Aryl group | Directly affords cis-2,3-disubstituted pyrrolidines, altering properties | Proline Derivatives | acs.org |
In this compound, the quinoline and pyrrolidinone rings are directly connected via a nitrogen-carbon bond, which can be considered the most basic form of a linker. In more complex derivatives, explicit linker moieties are used to connect pharmacophoric elements. The nature, length, and flexibility of these linkers are critical for optimizing biological activity. nih.gov Linkers can facilitate proper orientation and hydrogen bonding interactions with target proteins, thereby enhancing a compound's effect. researchgate.net
Studies on bifunctional compounds have consistently shown the importance of the linker. In a series of N-mustard-quinoline conjugates, compounds with a hydrazine (B178648) carboxamide linker demonstrated superior cytotoxic activity compared to those with a urea (B33335) linker. biointerfaceresearch.com Similarly, in bis-acridine compounds designed as antiparasitic agents, the nature of the linker and its side chains was crucial for determining antiparasitic activity, cytotoxicity, and cellular localization. acs.org The length of the linker can also be a determining factor, as shown in homodimeric prodrugs where linker length affected both chemical and self-assembly stability. mdpi.com These examples highlight that if this compound were to be used as a fragment in a larger molecule, the design of the interconnecting linker would be a paramount consideration for achieving the desired biological outcome.
Correlation of Molecular Structure with Specific Pharmacological Activities
A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to exert a specific biological effect. For complex molecules like quinoline-pyrrolidinone derivatives, the pharmacophore is often a composite of features from both rings.
Quinoline as a Pharmacophore Element : The quinoline moiety itself is a well-established "privileged scaffold" found in numerous biologically active compounds and approved drugs. sci-hub.se In a study of inhibitors for Plasmodium falciparum protein kinase 6 (PfPK6), a type II inhibitor pharmacophore was identified based on a scaffold containing a quinoline ring linked to other aromatic systems. chemrxiv.org
Pyrrolidine as a Pharmacophore Element : The pyrrolidine ring contributes to the three-dimensional shape of a molecule, which is a key aspect of many pharmacophore models. nih.gov Its ability to carry substituents in defined spatial orientations allows for precise interactions with target proteins. For instance, in a series of σ receptor ligands, the pyrrolidinyl group was a core part of the defined pharmacophore. acs.org
Optimizing the interaction between a ligand and its target protein is the central aim of structure-based drug design. This involves modifying the ligand's structure to enhance binding affinity, selectivity, and functional effect. When the three-dimensional structure of a target is unknown, ligand-based modeling is often employed. acs.org
Key interactions that are typically optimized include:
Hydrogen Bonding : The nitrogen atom in the quinoline ring and the carbonyl oxygen in the pyrrolidinone ring of this compound are potential hydrogen bond acceptors.
Hydrophobic Interactions : The aromatic surface of the quinoline ring can engage in hydrophobic or π-stacking interactions with nonpolar regions of a protein binding pocket.
Studies on VMAT2 inhibitors showed how stereoisomerism and minor structural changes (e.g., N-methylation) in the pyrrolidine ring dramatically affected binding affinity and functional inhibition, illustrating the fine-tuning required to optimize ligand-target interactions. acs.org The development of potent drugs often relies on an iterative process of designing, synthesizing, and testing analogues to systematically improve these interactions. frontiersin.org
Computational Approaches in SAR and SBDD
The exploration of Structure-Activity Relationships (SAR) and Structure-Based Drug Design (SBDD) for compounds like this compound heavily relies on computational strategies. These methods allow for the efficient investigation of how the compound's three-dimensional structure influences its biological activity.
Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For this compound, docking simulations would be employed to understand how it fits into the binding site of a specific receptor. For instance, in a study on spiro[pyrrolidin-3,2-oxindoles] derivatives, which share the pyrrolidinone core, molecular docking was used to evaluate their binding affinity to the MDM2-p53 protein target. scispace.com Newly designed compounds based on this scaffold showed binding energies as favorable as -9.4 kcal/mol, indicating a strong potential for interaction. scispace.com
Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. An MD simulation would model the movements and interactions of every atom in the this compound-protein system, offering a more dynamic picture of the binding stability and conformational changes that might occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study on this compound and its analogs would involve creating a dataset of similar compounds with known activities against a particular target. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound.
For example, 2D and 3D-QSAR analyses were performed on a series of pyrrolidinone derivatives to understand their inhibitory activity against the MDM2-p53 interaction. scispace.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. scispace.com Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives of this compound. scispace.com The QSAR protocol is a fundamental process to quantify the relationship between a compound's structure and its activity using mathematical and computational tools. scispace.com
Table 1: Representative QSAR Modeling Techniques
| Modeling Technique | Description | Application to this compound |
|---|---|---|
| CoMFA | Compares the steric and electrostatic fields of a set of molecules to correlate with their biological activity. | Would be used to identify key steric and electronic features of the quinoline and pyrrolidinone rings that are crucial for activity. |
| CoMSIA | Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. | Could provide a more detailed understanding of the specific types of interactions driving the binding of the compound to its target. |
| Hologram QSAR (HQSAR) | A 2D-QSAR method that uses molecular holograms (substructural fragments) to predict activity, avoiding the need for 3D alignment. | Offers a faster method to screen potential derivatives of this compound and predict their biological activity. scispace.com |
Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small chemical fragments for weak binding to a biological target. Once hits are identified, they can be grown or linked together to create a more potent lead compound. The structure of this compound can be viewed as being composed of two key fragments: a quinoline fragment and a pyrrolidinone fragment.
In an FBDD approach, these individual fragments could be screened against a protein target. If either the quinoline or pyrrolidinone fragment shows binding, medicinal chemists could then explore how to elaborate on that fragment to improve its affinity, potentially leading to the synthesis of this compound or a related, optimized structure. Quinoline derivatives themselves are recognized as important structural units in a wide array of pharmaceuticals. nih.gov
In silico screening, or virtual screening, involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A virtual library could be designed around the this compound scaffold. This library would contain numerous variations of the parent molecule, with different substituents at various positions on the quinoline and pyrrolidinone rings.
This virtual library could then be screened against the three-dimensional structure of a target protein using molecular docking programs. This process would filter the library down to a manageable number of promising candidates for chemical synthesis and biological testing. This approach accelerates the discovery of new lead compounds by focusing laboratory efforts on molecules with the highest predicted potential. The development of new derivatives of quinoline is a common strategy in the search for novel therapeutic agents. nih.govresearchgate.net
Therapeutic Potential and Translational Research Perspectives
Exploration of Diverse Therapeutic Areas for 1-(6-Quinolyl)-2-pyrrolidinone and its Analogues
The quinoline (B57606) nucleus is a well-established pharmacophore present in numerous approved drugs, while the pyrrolidinone ring is also a key component in various biologically active molecules. The combination of these two scaffolds in compounds like this compound has prompted wide-ranging investigations into their therapeutic potential across several disease categories.
Quinoline derivatives are recognized for their anticancer properties, acting through mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.orgglobalresearchonline.net The incorporation of a pyrrolidinone ring has been investigated as a strategy to enhance or modulate this activity.
Research has demonstrated that analogues, specifically 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, exhibit potent cytotoxic activity against various human cancer cell lines while showing weaker inhibitory effects on normal cell lines. nih.gov One of the lead compounds from this series, 2-(3-Methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, not only showed potent in vitro activity but also demonstrated significant anticancer effects in a Hep3B xenograft nude mice model, marking it as a candidate for further investigation. nih.gov
The anticancer potential of the quinoline-pyrrolidinone scaffold is often linked to its ability to induce apoptosis and cause cell cycle arrest. dntb.gov.uaresearchgate.net For instance, certain pyrrolidone-fused quinolones have been shown to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1/S and G2/M phases. dntb.gov.ua The versatility of the quinoline structure allows for the development of hybrids that target various cancer-related pathways, including angiogenesis and cell migration. arabjchem.orgresearchgate.net
Table 1: In Vitro Anticancer Activity of Selected Quinoline-Pyrrolidinone Analogues
| Compound | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 2-(3-Methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one | Hep3B (Hepatocellular Carcinoma) | Data indicates potent activity | nih.gov |
| Chloroquine Analog 5 (Bivalent quinoline with piperazinyl linker) | MDA-MB-231 (Breast Cancer) | 2.84 µM |
This table presents a selection of research findings and is not exhaustive. Activity values are as reported in the cited literature.
The quinoline scaffold is a cornerstone of many antimicrobial and antiviral drugs. nih.govmdpi.com Research into quinoline-pyrrolidinone derivatives has revealed promising activity against a range of pathogens, including multidrug-resistant bacteria and various fungi.
A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were synthesized and tested for antifungal activity. nih.gov Several of these compounds demonstrated potent activity against Candida albicans, Aspergillus flavus, Cryptococcus neoformans, and Aspergillus fumigatus, in some cases exceeding the efficacy of the standard drug fluconazole. nih.gov The proposed mechanism for these derivatives involves the inhibition of chitin (B13524) synthase, an essential enzyme for fungal cell wall integrity. nih.gov
In the realm of antibacterial research, quinoline-2-one derivatives have shown significant efficacy against multidrug-resistant Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain compounds in this class exhibited potent antibacterial action and also demonstrated the ability to inhibit biofilm formation, a key factor in persistent infections. nih.gov The pyrrolidine (B122466) moiety itself has been incorporated into various synthetic schemes to produce derivatives with broad-spectrum antibacterial and antifungal properties. mdpi.com
Table 2: Antimicrobial Activity of Selected Quinoline-Pyrrolidinone Analogues
| Compound Class/Derivative | Pathogen | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative (Compound 4d) | C. neoformans, A. fumigatus | Similar to or stronger than fluconazole | nih.gov |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative (Compound 4f) | C. albicans, A. flavus | Stronger than fluconazole | nih.gov |
| Quinoline-2-one derivative (Compound 6c) | MRSA, VRE | 0.75 µg/mL | nih.gov |
| Quinoline-2-one derivative (Compound 6c) | MRSE | 2.50 µg/mL | nih.gov |
This table summarizes findings on antimicrobial efficacy. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
The quinoline core is present in molecules that interact with the central nervous system (CNS). nih.gov The structural characteristics of quinoline-pyrrolidinone hybrids, such as the potential to cross the blood-brain barrier, make them interesting candidates for neuropharmacological research. ontosight.aimdpi.com
Research has focused on optimizing quinoline-based compounds for CNS activity. For example, lead optimization of quinoline NK3 receptor antagonists led to the discovery of derivatives with excellent CNS penetration and high receptor occupancy in the brain. nih.gov Such antagonists are being investigated for their potential in treating CNS disorders. The addition of different chemical groups to the quinoline scaffold can significantly alter its lipophilicity and ability to penetrate the CNS, which is a key consideration in the design of neuroactive drugs. mdpi.com While direct studies on this compound are limited in this area, the neuroprotective potential of quinolone derivatives containing a pyrrolidinyl group has been suggested, contingent on their ability to interact with relevant neurological targets. ontosight.ai
Chronic inflammation is an underlying factor in many diseases, and compounds that can modulate the immune response are of great therapeutic interest. A patent for 1-(8-quinolyl)-2-pyrrolidinone (B8752508) has noted its potential anti-inflammatory effect. google.com Analogous structures, such as chalcone (B49325) derivatives, have been shown to inhibit key inflammatory mediators. nih.govsci-hub.se
The mechanism of anti-inflammatory action for related compounds often involves the suppression of pro-inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). sci-hub.seresearchgate.net This suppression is frequently achieved by down-regulating critical signaling pathways, such as the NF-κB pathway. researchgate.net For example, studies on chalcone derivatives containing moieties like pyrrolidine have shown that they can effectively inhibit pro-inflammatory enzymes. sci-hub.se The development of enone-based derivatives that inhibit neutrophil-mediated inflammation by modulating pathways like MAPK and Akt further highlights the potential for scaffolds containing these structural elements to be developed into new anti-inflammatory agents. nih.gov
Emerging Research Directions for Quinoline-Pyrrolidinone Hybrid Compounds
The field of medicinal chemistry is increasingly focused on molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved efficacy, or a multi-target profile. Quinoline-pyrrolidinone hybrids are a prime example of this approach. dntb.gov.uamdpi.com
Emerging research is exploring the fusion of the quinoline-pyrrolidinone scaffold with other heterocyclic systems, such as triazoles, pyrazoles, and imidazoles, to generate novel compounds with unique biological activities. researchgate.netresearchgate.netbohrium.com These new hybrids are being investigated for a wide range of applications, including:
Kinase Inhibitors: Quinoline-containing compounds are prominent in the development of kinase inhibitors for cancer therapy. researchgate.net New pyridine-quinoline hybrids have been designed as potent inhibitors of PIM-1 kinase, inducing apoptosis in cancer cells. researchgate.netresearchgate.net
Autophagy Modulators: Analogues of chloroquine, a quinoline-based drug, have been synthesized to modulate autophagy, a cellular process implicated in cancer survival. Interestingly, some of the most potent cytotoxic analogues were found to induce, rather than inhibit, autophagy-dependent cell death.
Multi-target Agents: By combining the quinoline-pyrrolidinone core with other active moieties, researchers aim to tackle complex diseases like cancer and infectious diseases through multiple mechanisms simultaneously. bohrium.commdpi.com
This strategy of creating hybrid compounds opens up new avenues for drug discovery, allowing for the fine-tuning of pharmacological profiles to meet specific therapeutic challenges. bohrium.com
Challenges and Future Prospects in Academic Compound Development and Optimization
The journey of a promising compound from an academic laboratory to a clinical therapeutic is fraught with challenges. Many novel molecules, including potentially valuable quinoline-pyrrolidinone derivatives, never advance beyond initial preclinical studies, a phenomenon sometimes referred to as the "publication landfill". news-medical.net
Key challenges in academic compound development include:
The "Translational Gap": A significant funding and resource gap often exists between basic research (discovery) and clinical development. nih.govacs.orgbirmingham.ac.uk Many academic institutions lack the substantial financial backing required for extensive preclinical and clinical trials. acs.org
Interdisciplinary Expertise: Successful drug development requires a convergence of diverse expertise, including medicinal chemistry, biology, pharmacology, project management, and regulatory affairs. acs.orgtandfonline.com Assembling such a team can be difficult in a traditional academic setting. tandfonline.com
Resource Intensity: The process is inherently time-consuming, expensive, and high-risk, with many candidates failing at various checkpoints. news-medical.netacs.org
Despite these hurdles, the future of academic drug development is being shaped by new strategies and technologies:
Collaborative Models: There is a growing emphasis on strategic collaborations between academic drug discovery centers, industry partners, and philanthropic organizations to bridge the translational gap. acs.orgtandfonline.com
AI and Data-Driven Discovery: Artificial intelligence and machine learning are revolutionizing compound optimization. patsnap.com These technologies can predict compound properties, guide synthesis, and analyze vast datasets, making the process more efficient and systematic. patsnap.comarxiv.org
New Therapeutic Modalities: Academic labs are at the forefront of developing novel therapeutics beyond small molecules, such as gene therapies and mRNA vaccines, which are reshaping the drug discovery landscape. tandfonline.com
Innovative Prioritization: Frameworks are being developed to better simulate and prioritize which compounds should move forward to synthesis and testing, helping to reduce the cost and risk of lead optimization. chemrxiv.org
By embracing these innovative approaches and fostering robust partnerships, the academic community can enhance its ability to translate promising chemical compounds like this compound and its analogues into future therapies. tandfonline.comdanaher.com
Q & A
Q. What safety protocols should be followed when handling 1-(6-Quinolyl)-2-pyrrolidinone in laboratory settings?
- Methodological Answer : Safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for procedures generating aerosols or dust.
- Toxicity Mitigation : Classified as Category 4 for acute toxicity (oral, dermal, inhalation); avoid ingestion, inhalation, or direct skin contact.
- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and medical consultation. Refer to GHS hazard codes (e.g., H312, H332) for risk mitigation .
Q. What synthetic methodologies are established for preparing this compound derivatives?
- Methodological Answer : Key approaches include:
- Palladium-Catalyzed Coupling : For quinoline-pyrrolidinone linkage, as demonstrated in analogous systems using Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Cyclization Reactions : Intramolecular cyclization of precursors like 1-(quinolin-6-yl)propanamide using dehydrating agents (e.g., POCl₃) .
- Multi-Component Reactions : Efficient assembly via [3+2] cycloadditions or hydroamidation, leveraging ruthenium catalysts and optimized solvent systems (e.g., toluene at 100°C) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation, with in situ monitoring to track reaction intermediates (e.g., deuterated solvents in kinetic studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC-MS for purity assessment, especially in complex mixtures .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru, Pd) for coupling efficiency. For example, bis-(2-methallyl)-cyclooctadiene-ruthenium(II) improved hydroamidation yields by 85% in analogous systems .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility and reaction rates.
- Temperature Control : Elevated temperatures (80–100°C) accelerate cyclization but may require quenching to prevent decomposition .
Q. How should researchers address contradictory data in biological activity studies of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., acyl groups at the pyrrolidinone ring) to isolate bioactive moieties .
- Dose-Response Profiling : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Control for Artifacts : Include negative controls (e.g., 2-pyrrolidinone derivatives without quinoline groups) to rule off-target effects, as seen in PCR interference studies .
Q. What advanced techniques resolve structural ambiguities in this compound-containing reaction mixtures?
- Methodological Answer :
- 2D NMR (e.g., COSY, NOESY) : Resolve overlapping signals in crowded spectra, particularly for stereoisomers .
- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives.
- Computational Modeling : DFT calculations to predict regioselectivity in multi-step syntheses .
Q. How does this compound participate in catalytic systems for complex molecule assembly?
- Methodological Answer :
- Ligand Design : The quinoline moiety can act as a directing group in transition-metal catalysis (e.g., C–H activation).
- Mechanistic Probes : Use deuterated analogs (e.g., 1-[D]-2-pyrrolidinone) in kinetic isotope effect (KIE) studies to elucidate rate-limiting steps .
- In Situ Monitoring : Real-time NMR or IR spectroscopy tracks intermediates, enabling rapid optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
